molecular formula C11H14N2O3 B5203185 N-(2-hydroxyethyl)-N'-(2-methylphenyl)ethanediamide

N-(2-hydroxyethyl)-N'-(2-methylphenyl)ethanediamide

Cat. No. B5203185
M. Wt: 222.24 g/mol
InChI Key: CFGZLHFLUFSJRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxyethyl)-N'-(2-methylphenyl)ethanediamide, also known as HEDP, is a chelating agent that is commonly used in scientific research. This compound has a wide range of applications and is used in various fields such as medicine, biology, and chemistry.

Mechanism of Action

N-(2-hydroxyethyl)-N'-(2-methylphenyl)ethanediamide works by forming stable complexes with metal ions. The amine and hydroxyl groups in N-(2-hydroxyethyl)-N'-(2-methylphenyl)ethanediamide form coordinate bonds with the metal ions, which results in the removal of the metal ions from the solution. This property makes N-(2-hydroxyethyl)-N'-(2-methylphenyl)ethanediamide useful in various applications such as metal ion removal, metal complex synthesis, and metal ion imaging studies.
Biochemical and Physiological Effects:
N-(2-hydroxyethyl)-N'-(2-methylphenyl)ethanediamide has low toxicity and is generally considered safe for use in scientific research. It is not metabolized by the body and is excreted unchanged in the urine. N-(2-hydroxyethyl)-N'-(2-methylphenyl)ethanediamide has been shown to have no significant effects on biochemical or physiological parameters in animal studies.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-hydroxyethyl)-N'-(2-methylphenyl)ethanediamide in lab experiments include its ability to remove metal ions from solutions, its stability, and its low toxicity. The limitations of using N-(2-hydroxyethyl)-N'-(2-methylphenyl)ethanediamide include its high cost, its potential to interfere with other chemical reactions, and its limited solubility in some solvents.

Future Directions

There are several future directions for research involving N-(2-hydroxyethyl)-N'-(2-methylphenyl)ethanediamide. One area of research is the development of new chelating agents that are more effective and less expensive than N-(2-hydroxyethyl)-N'-(2-methylphenyl)ethanediamide. Another area of research is the study of the effects of metal ions on biological systems and the development of new metal ion imaging techniques. Finally, the use of N-(2-hydroxyethyl)-N'-(2-methylphenyl)ethanediamide in the synthesis of new compounds and materials is an area of research that has the potential to lead to new discoveries and applications.

Synthesis Methods

N-(2-hydroxyethyl)-N'-(2-methylphenyl)ethanediamide can be synthesized using a variety of methods. The most common method involves the reaction of 2-methylphenylamine with ethylene glycol in the presence of a catalyst. The resulting product is then treated with ethylenediamine to form N-(2-hydroxyethyl)-N'-(2-methylphenyl)ethanediamide. Other methods include the reaction of 2-methylphenylamine with ethylene diamine in the presence of a catalyst or the reaction of 2-methylphenylamine with ethylene oxide followed by treatment with ethylenediamine.

Scientific Research Applications

N-(2-hydroxyethyl)-N'-(2-methylphenyl)ethanediamide has a wide range of applications in scientific research. It is commonly used as a chelating agent to remove metal ions from solutions. This property makes it useful in various fields such as medicine, biology, and chemistry. In medicine, N-(2-hydroxyethyl)-N'-(2-methylphenyl)ethanediamide is used as a contrast agent in imaging studies such as MRI and CT scans. In biology, N-(2-hydroxyethyl)-N'-(2-methylphenyl)ethanediamide is used to study the effects of metal ions on biological systems. In chemistry, N-(2-hydroxyethyl)-N'-(2-methylphenyl)ethanediamide is used to synthesize new compounds and study the properties of metal complexes.

properties

IUPAC Name

N-(2-hydroxyethyl)-N'-(2-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-8-4-2-3-5-9(8)13-11(16)10(15)12-6-7-14/h2-5,14H,6-7H2,1H3,(H,12,15)(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGZLHFLUFSJRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxyethyl)-N'-(2-methylphenyl)ethanediamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.